1,2-Dichloro-3-methyl-5-nitrobenzene

Vue d'ensemble

Description

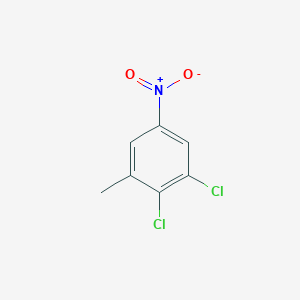

1,2-Dichloro-3-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of benzene, featuring two chlorine atoms, a methyl group, and a nitro group as substituents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dichloro-3-methyl-5-nitrobenzene can be synthesized through a multi-step process involving nitration and chlorination reactions. The typical synthetic route includes:

Chlorination: The chlorination of the benzene ring can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dichloro-3-methyl-5-nitrobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (chlorine and nitro), the compound is less reactive towards electrophilic aromatic substitution compared to benzene.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid.

Chlorination: Chlorine gas and iron(III) chloride.

Reduction: Tin(II) chloride or iron powder in acidic conditions.

Nucleophilic Substitution: Sodium hydroxide or sodium alkoxide.

Major Products Formed

Reduction: 1,2-Dichloro-3-methyl-5-aminobenzene.

Nucleophilic Substitution: 1,2-Dihydroxy-3-methyl-5-nitrobenzene or 1,2-Dialkoxy-3-methyl-5-nitrobenzene.

Applications De Recherche Scientifique

Organic Synthesis

Precursor in Chemical Reactions

1,2-Dichloro-3-methyl-5-nitrobenzene serves as an important intermediate in the synthesis of various organic compounds. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, leading to the formation of more complex molecules. It is often utilized in the synthesis of pharmaceuticals and agrochemicals.

Example Reaction Pathways

The compound can undergo reactions such as:

- Nucleophilic Aromatic Substitution : The presence of the nitro group enhances electrophilicity, making the aromatic ring susceptible to nucleophilic attack.

- Reduction Reactions : It can be reduced to form amines or other functional groups, which are valuable in drug development.

Toxicological Studies

Health Impact Assessments

Research has indicated that compounds similar to this compound exhibit toxic effects on biological systems. Toxicological profiles have been developed to assess risks associated with exposure to chlorinated nitrobenzenes.

Case Studies

A study highlighted the acute toxicity of related compounds, noting that exposure can lead to hematological changes and potential carcinogenic effects. For instance, chronic exposure to similar nitrobenzene derivatives has been linked to methemoglobinemia and other hematological disorders .

Antimicrobial Properties

There is ongoing research into the antimicrobial properties of chlorinated aromatic compounds. Preliminary studies suggest that derivatives of this compound may exhibit moderate antibacterial activity against certain pathogens.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

This suggests potential applications in developing new antibacterial agents .

Environmental Studies

Environmental Impact Assessments

Research into the environmental fate of chlorinated compounds like this compound indicates their persistence in soil and water systems. Studies have shown that these compounds can undergo microbial degradation, but their breakdown products may still pose ecological risks.

Mécanisme D'action

The mechanism of action of 1,2-Dichloro-3-methyl-5-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,2-Dichloro-4-methyl-5-nitrobenzene

- 1,3-Dichloro-5-nitrobenzene

- 2,5-Dichloronitrobenzene

Uniqueness

1,2-Dichloro-3-methyl-5-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and interactions with other molecules

Activité Biologique

1,2-Dichloro-3-methyl-5-nitrobenzene is an aromatic compound that has garnered attention for its potential biological activities and interactions with various biomolecules. This article reviews the chemical properties, biological effects, and relevant research findings concerning this compound.

This compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 202.03 g/mol

The compound features two chlorine atoms, a methyl group, and a nitro group attached to a benzene ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its functional groups. The nitro group can undergo reduction to form amino derivatives, which may interact with cellular components. The chlorine atoms can participate in electrophilic substitution reactions, potentially leading to the formation of reactive intermediates that can affect various biochemical pathways.

Toxicological Studies

Research indicates that this compound exhibits toxicity in various biological systems. The following findings summarize its toxicological profile:

- Acute Toxicity : In animal studies, the compound demonstrated significant acute toxicity with reported LD50 values ranging from 625 to 950 mg/kg in rats, indicating moderate toxicity upon oral exposure .

- Chronic Effects : Repeated exposure studies have shown effects on the hematological system, including methaemoglobinaemia and changes in blood parameters. The NOAEL (No Observed Adverse Effect Level) was determined to be 4 mg/kg bw/day based on subchronic oral studies .

Mutagenicity and Carcinogenicity

This compound has been evaluated for its mutagenic potential:

- Mutagenicity Tests : In vitro studies using Salmonella typhimurium indicated mutagenic activity under certain conditions. However, no mutagenic effects were observed in mammalian cells (CHO cells) under similar testing protocols .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Pharmacokinetics : A study assessing pharmacokinetic properties indicated that the compound is orally bioavailable in rodents, suggesting potential for systemic effects upon ingestion .

- Environmental Impact : Investigations into groundwater contamination revealed that compounds similar to this compound could affect microbial communities and biogeochemical cycles in contaminated sites .

- Industrial Applications : The compound is utilized as an intermediate in the synthesis of dyes and agrochemicals. Its interactions with biological systems are critical for understanding both its utility and potential risks in industrial applications.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Acute Toxicity | LD50 values range from 625 to 950 mg/kg in rats |

| Chronic Toxicity | Hematological effects observed; NOAEL of 4 mg/kg bw/day |

| Mutagenicity | Positive results in Salmonella assays; negative in mammalian cell tests |

| Environmental Impact | Potential effects on microbial communities in contaminated environments |

Propriétés

IUPAC Name |

1,2-dichloro-3-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHGUGAVEICYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801289778 | |

| Record name | 1,2-Dichloro-3-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51719-46-1 | |

| Record name | 1,2-Dichloro-3-methyl-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51719-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-3-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.